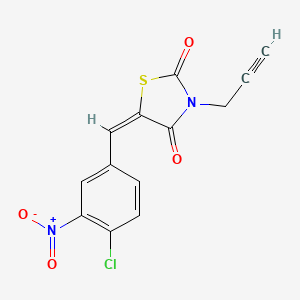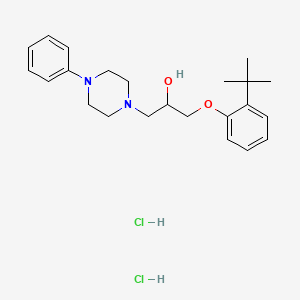![molecular formula C15H18N4O B4886986 3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol](/img/structure/B4886986.png)
3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}phenol, commonly known as PMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. PMP belongs to the class of phenolic compounds and has a molecular weight of 311.36 g/mol. The chemical structure of PMP consists of a phenol group, a piperazine ring, and a pyrimidine ring, making it a unique and complex compound.
Mechanism of Action
The exact mechanism of action of PMP is not yet fully understood. However, several studies have suggested that PMP exerts its pharmacological activity by inhibiting the activity of various enzymes and proteins involved in cellular processes. For example, PMP has been found to inhibit the activity of DNA topoisomerase II, an enzyme involved in DNA replication and repair. Additionally, PMP has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell signaling pathways.
Biochemical and Physiological Effects:
PMP has been found to exhibit several biochemical and physiological effects. Studies have shown that PMP can induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, PMP has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest. PMP has also been shown to possess potent antiviral activity against several viruses, including herpes simplex virus and human immunodeficiency virus.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using PMP in lab experiments is its potent pharmacological activity. PMP has been found to exhibit excellent antitumor, antiviral, and antimicrobial properties, making it a potential candidate for the development of novel drugs. Additionally, PMP has been found to possess excellent antioxidant activity, making it a potential candidate for the development of novel antioxidant drugs. However, one of the limitations of using PMP in lab experiments is its complex chemical structure, which can make its synthesis and purification challenging.
Future Directions
Several future directions can be explored in the field of PMP research. One potential area of research is the development of novel drugs based on the chemical structure of PMP. Additionally, further studies can be conducted to explore the exact mechanism of action of PMP and its potential applications in various areas of scientific research. Furthermore, the development of efficient and cost-effective synthesis methods for PMP can lead to its widespread use in various areas of research.
Synthesis Methods
The synthesis of PMP involves the reaction of 4-(2-pyrimidinyl)-1-piperazine with 3-chloromethylphenol in the presence of a base, such as potassium carbonate. The reaction takes place under reflux conditions in a suitable solvent, such as dimethylformamide or acetonitrile. The resulting product is purified by recrystallization to obtain pure PMP.
Scientific Research Applications
PMP has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of research is in the field of medicinal chemistry, where PMP has been found to exhibit significant pharmacological activity. PMP has been shown to possess potent antitumor, antiviral, and antimicrobial properties. Additionally, PMP has been found to exhibit excellent antioxidant activity, making it a potential candidate for the development of novel antioxidant drugs.
properties
IUPAC Name |
3-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c20-14-4-1-3-13(11-14)12-18-7-9-19(10-8-18)15-16-5-2-6-17-15/h1-6,11,20H,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFBFCYTYGUTNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

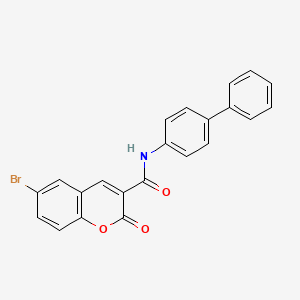
![1,7-diphenyl-2-thioxo-5,5-bis(trifluoromethyl)-2,3,5,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B4886915.png)
![7-[2-(4-biphenylyl)-2-oxoethoxy]-6-chloro-4-ethyl-2H-chromen-2-one](/img/structure/B4886933.png)
![4-phenyl-N-{1-[1-(tetrahydro-2H-thiopyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B4886936.png)
![ethyl 3-{2-[(4-bromophenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4886946.png)

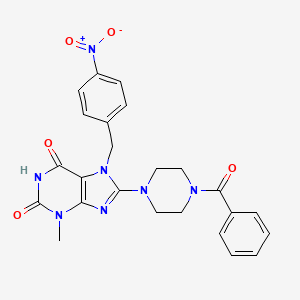
![N-benzyl-N-[1,4-dioxo-3-(1-piperidinyl)-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4886976.png)
![2,4-dichloro-N-[3-({[(4-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4886982.png)
![5-[(5-bromo-2-thienyl)methylene]-1-(4-fluorobenzyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4886991.png)
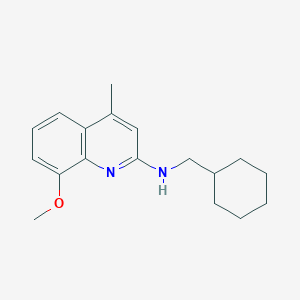
![1-(hydroxymethyl)-17-(4-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4887005.png)
